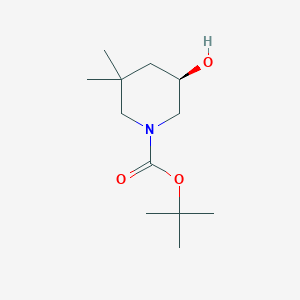

tert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate

Description

tert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a carboxylate group attached to a piperidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Properties

IUPAC Name |

tert-butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-9(14)6-12(4,5)8-13/h9,14H,6-8H2,1-5H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWSNKPDUUDKOO-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN(C1)C(=O)OC(C)(C)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@H](CN(C1)C(=O)OC(C)(C)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,3-Dimethylpiperidin-5-one

The ketone precursor is synthesized via Mannich reaction or cyclization of δ-amino ketones . For example, reacting 3,3-dimethylglutaric acid with ammonia under high-temperature conditions yields the piperidinone core:

$$

\text{3,3-Dimethylglutaric acid} + \text{NH}3 \xrightarrow{\Delta} \text{3,3-Dimethylpiperidin-5-one} + \text{H}2\text{O}

$$

Yields remain moderate (45–55%) due to competing decarboxylation side reactions.

Boc Protection of the Piperidine Nitrogen

Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic dimethylaminopyridine (DMAP) affords tert-butyl 5-oxo-3,3-dimethylpiperidine-1-carboxylate in >90% yield:

$$

\text{3,3-Dimethylpiperidin-5-one} + \text{Boc}2\text{O} \xrightarrow{\text{DMAP, CH}2\text{Cl}_2} \text{tert-Butyl 5-oxo-3,3-dimethylpiperidine-1-carboxylate}

$$

Stereoselective Ketone Reduction

The (5R)-alcohol is obtained via asymmetric transfer hydrogenation or CBS reduction . Using (R)-CBS catalyst with borane-dimethyl sulfide achieves 92% enantiomeric excess (ee):

$$

\text{tert-Butyl 5-oxo-3,3-dimethylpiperidine-1-carboxylate} \xrightarrow[\text{(R)-CBS}]{\text{BH}3\cdot\text{SMe}2} \text{tert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate}

$$

Typical yields: 68–75% after column chromatography.

Method 2: Chiral Resolution of Racemic 5-Hydroxy Intermediates

Synthesis of Racemic 5-Hydroxy-3,3-dimethylpiperidine

Racemic 5-hydroxy-3,3-dimethylpiperidine is prepared via sodium borohydride reduction of 3,3-dimethylpiperidin-5-one:

$$

\text{3,3-Dimethylpiperidin-5-one} + \text{NaBH}_4 \xrightarrow{\text{MeOH}} \text{rac-5-Hydroxy-3,3-dimethylpiperidine}

$$

Yields: 85–90%.

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica selectively acetylates the (5S)-enantiomer, leaving (5R)-5-hydroxy-3,3-dimethylpiperidine unreacted. The resolved amine is Boc-protected using standard conditions:

$$

\text{rac-5-Hydroxy-3,3-dimethylpiperidine} \xrightarrow{\text{Lipase B, vinyl acetate}} \text{(5R)-5-Hydroxy-3,3-dimethylpiperidine} + \text{(5S)-Acetate}

$$

Enantiomeric excess: 98%.

Method 3: Hydrogenation of Substituted Pyridine Derivatives

Synthesis of 5-Hydroxy-3,3-dimethylpyridine

3,3-Dimethylpyridine-5-ol is synthesized via Friedländer condensation of 3,3-dimethylcyclohexenone with hydroxylamine, followed by oxidation:

$$

\text{3,3-Dimethylcyclohexenone} + \text{NH}_2\text{OH} \rightarrow \text{3,3-Dimethylpyridine-5-ol}

$$

Yields: 60–65%.

Boc Protection and Catalytic Hydrogenation

The pyridine nitrogen is Boc-protected, followed by hydrogenation over Pd/C (10%) in ethanol to yield the piperidine:

$$

\text{tert-Butyl 5-hydroxy-3,3-dimethylpyridine-1-carboxylate} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{EtOH}} \text{this compound}

$$

Hydrogen pressure (1–3 atm) and temperature (25–50°C) control stereoselectivity (up to 88% ee).

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Starting Material | 3,3-Dimethylglutaric acid | Racemic piperidinone | 3,3-Dimethylcyclohexenone |

| Key Step | CBS reduction | Enzymatic resolution | Hydrogenation |

| Yield | 68–75% | 50–55% | 60–65% |

| ee | 92% | 98% | 88% |

| Scale-Up Feasibility | Moderate | Low | High |

Method 1 excels in enantioselectivity but requires costly catalysts. Method 3 is preferred for industrial-scale production despite moderate ee.

Experimental Optimization and Challenges

Boc Protection Under Aqueous Conditions

Replacing dichloromethane with water-tolerant bases (e.g., K₂CO₃) in dimethylformamide (DMF) improves safety and reduces environmental impact:

$$

\text{3,3-Dimethylpiperidine} + \text{Boc}2\text{O} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Boc-protected intermediate} \quad (\text{Yield: 95\%})

$$

Purification via Crystallization

Crude products are recrystallized from ethanol/water (4:1) to achieve >97% purity, critical for pharmaceutical applications.

Chemical Reactions Analysis

Stereochemical Influence on Degradation Activity

The compound’s (5R) configuration is critical for its biological activity in protein degradation systems. In the context of BCL6 degraders, analogs with a 3-hydroxy-5-methyl piperidine motif (e.g., CCT373566 ) demonstrate that:

-

The (3R,5S) stereoisomer induces complete BCL6 degradation (DC<sub>50</sub> < 1 nM), while the (3S,5R) isomer (12b ) is inactive .

-

The hydroxyl group forms a hydrogen bond with a solvent-exposed water molecule on the BCL6 surface, stabilizing the piperidine conformation required for productive ternary complex formation .

-

Methyl groups at the 3-position enhance lipophilicity but require precise stereochemistry to avoid steric clashes .

Hydroxyl Group

-

Oxidation : The secondary alcohol at the 5-position can be oxidized to a ketone under strong oxidizing agents (e.g., CrO<sub>3</sub>), though this reaction is sterically hindered by adjacent dimethyl groups.

-

Protection/Deprotection : The hydroxyl group can be protected as a silyl ether (e.g., TBSCl) or ester (e.g., acetyl chloride) for selective reactions on other sites .

Boc (tert-Butoxycarbonyl) Group

-

Acidolytic Cleavage : The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane or TFA), yielding the free piperidine amine. This is a key step in prodrug activation .

Piperidine Ring Modifications

The 3,3-dimethyl substituents impose steric constraints, directing reactivity:

-

Nucleophilic Substitution : The Boc-protected nitrogen can participate in SN2 reactions with alkyl halides, but bulky 3,3-dimethyl groups limit accessibility.

-

Ring-Opening : Under harsh conditions (e.g., strong bases), the piperidine ring may undergo ring-opening, but this is suppressed by the rigid dimethyl substitution .

Role in PROTAC Design

The compound serves as a key intermediate in proteolysis-targeting chimera (PROTAC) synthesis:

Analog CCT373566 achieves sub-nanomolar degradation potency due to optimized stereochemistry and balanced lipophilicity (log D = 2.1) .

Comparative Reactivity of Stereoisomers

A study of four diastereoisomers revealed drastic differences in degradation efficiency :

| Isomer (3,5 Positions) | Degradation Efficacy |

|---|---|

| (3R,5S) | >90% (DC<sub>50</sub> = 0.8 nM) |

| (3S,5R) | No degradation |

| Trans-isomers | Partial/no activity |

This underscores the necessity of precise stereochemical control during synthesis.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate serves as a precursor for synthesizing various biologically active compounds. Its structural features allow for modifications that can enhance pharmacological properties. Notable areas of investigation include:

- Neuropharmacology : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, particularly dopamine and serotonin receptors, indicating potential applications in treating neurodegenerative diseases and cognitive disorders .

Organic Synthesis

The compound acts as a versatile building block in organic synthesis. Its functional groups enable various reactions:

- Esterification : The hydroxyl group can undergo esterification to form esters with different alcohols.

- Acylation and Alkylation : The carboxylate moiety can participate as a nucleophile in acylation and alkylation processes, leading to the formation of more complex structures .

Case Study 1: Neuropharmacological Potential

Research has indicated that derivatives of this compound may exhibit neuroprotective effects. In vitro studies demonstrated that certain derivatives could enhance cognitive functions in animal models, suggesting their potential role in treating conditions such as Alzheimer’s disease .

Case Study 2: Synthesis of Bioactive Compounds

A study focused on synthesizing novel compounds derived from this compound showed promising results in developing new analgesics. The synthesized compounds were tested for their binding affinity to pain-related receptors, indicating their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of tert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the tert-butyl group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and its ability to bind to biological targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate include:

- tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate

- tert-Butyl (3R,5S)-6-hydroxy-3,5-dimethylhexanoate .

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of both a hydroxy group and a carboxylate group on a piperidine ring.

Biological Activity

tert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate is a chemical compound with significant potential in medicinal chemistry and neuropharmacology. Its unique structure, characterized by a piperidine ring, hydroxyl group, and tert-butyl group, suggests various biological activities that are currently under investigation. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₂₃NO₃

- Molecular Weight : 229.32 g/mol

- CAS Number : 2091301-46-9

- IUPAC Name : tert-butyl 5-hydroxy-3,3-dimethylpiperidine-1-carboxylate

The compound's structure allows for interactions with biological targets, particularly within the central nervous system (CNS) due to its ability to form hydrogen bonds and participate in various organic reactions .

Neuropharmacological Effects

Research indicates that this compound exhibits promising neuropharmacological properties. Its structural similarity to known neurotransmitter modulators suggests potential interactions with various receptors involved in cognitive functions. Preliminary studies have shown:

- Cognitive Enhancement : The compound may enhance cognitive functions, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Receptor Interactions : Initial findings suggest binding affinities to dopamine and serotonin receptors, indicating its role as a modulator in neurochemical pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Formation of the piperidine ring.

- Introduction of the tert-butyl and hydroxyl groups.

- Carboxylation to yield the final product.

Derivatives of this compound are also being explored for enhanced biological activity. For instance, modifications at different positions on the piperidine ring can lead to compounds with improved binding affinities and pharmacological profiles .

Study on Binding Affinity

A study evaluated the binding properties of various derivatives of tert-butyl (5R)-5-hydroxy-3,3-dimethylpiperidine at human histamine H₃ receptors. The results indicated that certain derivatives exhibited high affinities (K_i = 16.0 - 120 nM), suggesting their potential as therapeutic agents targeting CNS disorders .

Neuroprotective Properties

Another investigation focused on the neuroprotective effects of this compound in animal models of seizures. The study demonstrated that selected derivatives showed anticonvulsant activity in the maximal electroshock-induced seizure model in mice, highlighting their potential utility in epilepsy treatment .

Comparative Analysis

The following table summarizes key structural features and biological activities of related compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| Tert-butyl 4-hydroxy-3,5-dimethylpiperidine-1-carboxylate | C₁₂H₂₃NO₃ | Hydroxyl group at the 4-position | Potentially enhanced neuroactivity |

| Tert-butyl 5-hydroxy-3-methylpiperidine-1-carboxylate | C₁₂H₂₃NO₃ | Methyl instead of dimethyl substituent | Modulated receptor interaction |

| Tert-butyl 5-hydroxy-piperidine-1-carboxylate | C₁₁H₁₉NO₃ | Lacks additional methyl groups | Reduced activity compared to dimethyl derivatives |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of tert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate, and how can intermediates be characterized?

- Methodological Answer : Multi-step synthesis typically involves protecting group chemistry and stereoselective oxidation. For example, piperidine derivatives are often synthesized via Boc protection of the amine, followed by hydroxylation at the 5-position. Key intermediates should be characterized using H/C NMR and high-resolution mass spectrometry (HRMS). For stereochemical confirmation, optical rotation or chiral HPLC can validate enantiopurity .

- Troubleshooting : Low yields in hydroxylation steps may arise from steric hindrance due to the 3,3-dimethyl groups. Optimizing reaction conditions (e.g., temperature, catalysts like TEMPO/NaOCl for oxidation) or switching to enzymatic hydroxylation could improve efficiency .

Q. How can researchers confirm the stereochemical configuration of the 5R-hydroxyl group in this compound?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For example, SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, leveraging diffraction data to resolve stereochemistry . Alternative methods include Mosher ester analysis (for secondary alcohols) or comparison of experimental vs. computed electronic circular dichroism (ECD) spectra .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer : Consult Safety Data Sheets (SDS) for hazard identification. This compound may exhibit acute toxicity (Category 4 via oral/dermal/inhalation routes). Use fume hoods, nitrile gloves, and respiratory protection if airborne particulates are generated. Store in a cool, dry environment away from incompatible materials (e.g., strong acids/bases) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallization behavior of this compound, and how can these be systematically analyzed?

- Methodological Answer : Hydrogen-bonding networks in crystals can be analyzed using graph-set notation (e.g., Etter’s rules). Tools like Mercury (CCDC) or PLATON facilitate visualization of motifs such as or rings. For tert-butyl-protected piperidines, intramolecular H-bonds between the hydroxyl and carbonyl groups may compete with intermolecular interactions, affecting crystal packing .

Q. What strategies resolve discrepancies between spectroscopic data and computational predictions for this compound?

- Methodological Answer : Contradictions between experimental NMR shifts and DFT-calculated values often arise from solvent effects or conformational flexibility. Perform NMR calculations (e.g., using Gaussian or ACD/Labs) with explicit solvent models (e.g., IEFPCM for DMSO). For dynamic systems, use variable-temperature NMR to identify interconverting conformers .

Q. How can researchers leverage this compound as a chiral building block in asymmetric synthesis?

- Methodological Answer : The 5R-hydroxyl group serves as a stereochemical handle for functionalization. For example, Mitsunobu reactions can invert configuration, while mesylation/tosylation enables nucleophilic substitution. The tert-butyl carbamate (Boc) group can be deprotected under acidic conditions (e.g., TFA/DCM) to generate free amines for further coupling .

Q. What analytical techniques are most effective for detecting byproducts or diastereomers in synthetic batches?

- Methodological Answer : LC-MS with a chiral stationary phase (e.g., Chiralpak IA/IB) can separate diastereomers. For trace byproducts, use tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to identify fragmentation patterns. Quantitative F NMR (if fluorine-containing impurities exist) offers high sensitivity for detecting low-abundance species .

Data-Driven Research Challenges

Q. How do steric effects from the 3,3-dimethyl groups impact reactivity in downstream derivatization?

- Methodological Answer : Steric hindrance can slow nucleophilic attacks at the piperidine nitrogen. Computational modeling (e.g., molecular mechanics with MMFF94 force fields) predicts energy barriers for reactions like alkylation. Experimental kinetic studies under varying temperatures/steric environments (e.g., bulky vs. small electrophiles) provide empirical validation .

Q. What computational tools predict the compound’s solubility and stability in biological assays?

- Methodological Answer : Use QSPR models (e.g., ALOGPS, SwissADME) to estimate logP and aqueous solubility. Molecular dynamics (MD) simulations with explicit water molecules model solvation shells. For stability, assess hydrolytic degradation pathways using DFT (e.g., B3LYP/6-31G*) to identify susceptible bonds (e.g., Boc carbamate cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.